molecular formula C9H6N4S2 B8442469 N-(pyridin-2-yl)-5-thiocyanatothiazol-2-amine

N-(pyridin-2-yl)-5-thiocyanatothiazol-2-amine

Cat. No. B8442469
M. Wt: 234.3 g/mol
InChI Key: ZVDQSBFHEJKBHL-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

To a suspension of N-(pyridin-2-yl)thiazol-2-amine (4.26 g, 24 mmol) and sodium thiocyanate (3.9 g, 48 mmol, 2 eq) in methanol (100 mL) at 0° C., was slowly added bromine (1.23 mL, 24 mmol, 1 eq) over 2 min, then the temperature was raised to 23° C. and the mixture was stirred for 3 h. The resulting suspension was added to stirring cold water (400 mL) and the resulting precipitate was collected by filtration and vacuum dried (4.5 g, 80%). 1H NMR (400 MHz, DMSO-D6) δ ppm 7.00-7.08 (1H, m), 7.11 (1H, d, J=8.34 Hz), 7.74-7.84 (1H, m), 7.89 (1H, s), 8.39 (1H, d, J=5.05 Hz), 11.93 (1H, s). LC/MS (M+H)+: 235.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[S:9][CH:10]=[CH:11][N:12]=1.[S-:13][C:14]#[N:15].[Na+].BrBr.O>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[S:9][C:10]([S:13][C:14]#[N:15])=[CH:11][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
N1=C(C=CC=C1)NC=1SC=CN1
Name
Quantity
3.9 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.23 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 min
Duration
2 min
ADDITION
Type
ADDITION
Details
The resulting suspension was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried (4.5 g, 80%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=C(C=CC=C1)NC=1SC(=CN1)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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